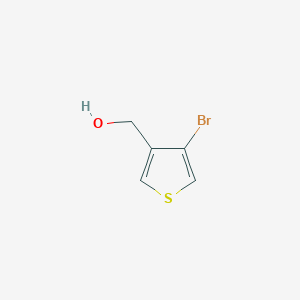

(4-Bromothiophen-3-yl)methanol

Description

Overview of Brominated Thiophene (B33073) Derivatives in Modern Organic Synthesis

Brominated thiophenes are highly valued precursors in organic synthesis due to the reactivity of the carbon-bromine bond. nih.gov The bromine atom serves as a versatile functional group that can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.

The bromination of thiophenes is a crucial step in the preparation of oligo- and polythiophenes, which are materials with significant applications in electronics, including conductive polymers, semiconductors, and liquid crystals. researchgate.net The position of the bromine atom on the thiophene ring dictates the regioselectivity of subsequent reactions, influencing the properties of the final product. Brominated thiophenes are also key intermediates in the synthesis of arylated anthraquinones, which have applications in physical organic chemistry and materials science. nih.gov

The Position of (4-Bromothiophen-3-yl)methanol as a Key Synthetic Intermediate

This compound stands out as a particularly useful synthetic intermediate due to its bifunctional nature. The bromine atom at the 4-position and the hydroxymethyl group at the 3-position offer two distinct points for chemical modification. The bromine atom can participate in cross-coupling reactions to introduce new aryl or alkyl groups, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. smolecule.com

This dual reactivity makes this compound a valuable building block for the synthesis of a variety of complex molecules. For instance, it can be used to create substituted thiophene derivatives with tailored electronic and optical properties for applications in organic electronics. researchgate.net In medicinal chemistry, the thiophene scaffold is a common feature in many biologically active compounds, and this compound provides a convenient entry point for the synthesis of novel drug candidates. researchgate.netgoogle.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 70260-05-8 |

| Molecular Formula | C₅H₅BrOS |

| Molecular Weight | 193.06 g/mol |

| Physical Form | Powder |

| InChI Key | MPKBPMYJCDNVEF-UHFFFAOYSA-N |

| Table 1: Physicochemical Properties of this compound. sigmaaldrich.com |

Evolving Research Frontiers and Scholarly Interest in this compound Chemistry

The scientific community continues to explore the synthetic potential of this compound and related compounds. Current research focuses on developing novel synthetic methodologies that utilize this intermediate to access increasingly complex and functionalized thiophene derivatives. For example, recent studies have demonstrated its use in the synthesis of novel heterocyclic systems and in the preparation of ligands for catalysis. mdpi.comrsc.org

The unique electronic properties of thiophene-based materials continue to drive research in materials science, with a focus on developing new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. researchgate.netontosight.ai this compound serves as a crucial starting material in the design and synthesis of these advanced materials. Furthermore, the exploration of its derivatives as potential therapeutic agents remains an active area of investigation in medicinal chemistry. google.comsci-hub.st The ongoing research into the chemistry of this compound is a testament to its enduring importance as a versatile tool for chemical innovation.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKBPMYJCDNVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355990 | |

| Record name | (4-bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-05-8 | |

| Record name | (4-bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromothiophen-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromothiophen 3 Yl Methanol and Its Advanced Precursors

Direct Synthetic Approaches to (4-Bromothiophen-3-yl)methanol

Direct synthesis routes focus on the introduction of the bromine atom and the formation of the hydroxymethyl group in the final steps of the synthetic sequence.

Regioselective Bromination of Thiophen-3-ylmethanol Precursors

The direct bromination of thiophen-3-ylmethanol presents a straightforward approach to this compound. However, controlling the regioselectivity of this electrophilic substitution is critical. The thiophene (B33073) ring is susceptible to bromination at multiple positions, and the directing effects of the hydroxymethyl group must be carefully managed. While specific protocols for the direct bromination of thiophen-3-ylmethanol are not extensively detailed in the provided results, the principles of thiophene halogenation suggest that controlling reaction conditions such as temperature and the choice of brominating agent would be crucial to favor substitution at the 4-position.

Reduction Strategies for Bromothiophene Carbaldehydes

A more common and controlled direct approach involves the reduction of a corresponding bromothiophene carbaldehyde. The synthesis of this compound can be effectively achieved by the reduction of 4-bromothiophene-3-carbaldehyde (B32767). This method offers excellent control over the final product's structure.

The precursor, 4-bromothiophene-3-carbaldehyde, can be synthesized through the bromination of thiophene-3-carbaldehyde using brominating agents like N-bromosuccinimide (NBS) or bromine, often with a catalyst. The subsequent reduction of the aldehyde group to a primary alcohol is a standard and high-yielding transformation. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of the analogous 4-bromo-2-thiophenecarboxaldehyde (B41693) to its corresponding methanol (B129727) derivative was successfully carried out using sodium borohydride in ethanol (B145695) at 0 °C, with the reaction reaching completion within 2 hours. chemrxiv.org

Table 1: Reduction of Bromothiophene Carbaldehydes

| Precursor | Reducing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Bromothiophene-3-carbaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Ethanol or other suitable solvents | Typically mild conditions (e.g., 0 °C to room temperature) | This compound | |

| 4-Bromo-2-thiophenecarboxaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | 0 °C, 2 hours | (4-Bromo-2-thienyl)methanol | chemrxiv.org |

Indirect Synthetic Pathways Involving this compound Formation

Indirect routes involve the construction of the brominated thiophene core with other functional groups that are later converted to the desired hydroxymethyl group.

Transformations from Substituted Thiophene Intermediates

The synthesis can commence from more complex thiophene derivatives. For example, a synthetic route starting from 2,3,5-tribromothiophene (B1329576) has been reported. mdpi.com A lithium/bromine exchange reaction using n-butyllithium (n-BuLi) followed by trapping with a formylating agent like dimethylformamide (DMF) can selectively introduce a formyl group. This intermediate can then be reduced to the corresponding methanol derivative. mdpi.com Specifically, 3,5-dibromo-2-thiophenecarboxaldehyde was prepared and subsequently reduced with NaBH₄ to yield (3,5-dibromothiophen-2-yl)methanol (B3278304) in a high yield of 78%. mdpi.com Although this example leads to a different isomer, the principle can be applied to synthesize this compound from an appropriately substituted bromothiophene precursor.

Catalytic Reactions Employed in Hydroxymethylation or Reduction Steps

Catalytic methods can be employed for both the introduction of the hydroxymethyl group (hydroxymethylation) and the reduction of precursor functional groups. While direct catalytic hydroxymethylation of 4-bromothiophene is not explicitly detailed, related transformations highlight the potential of such approaches. For instance, photoredox-catalyzed hydroxymethylation has been applied to ketones and keto esters, suggesting a possible avenue for functionalizing thiophene derivatives. medscape.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to functionalize bromothiophenes. researchgate.netnih.govresearchgate.net While not directly leading to hydroxymethylation, these methods can be used to introduce precursors that are then converted to the alcohol. For example, a formyl group or a protected hydroxymethyl group could be introduced via a coupling partner.

Optimization of Reaction Conditions for Enhanced Synthesis Yields and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and catalyst.

For bromination reactions, using non-polar solvents like dichloromethane (B109758) (DCM) can minimize side reactions. Low temperatures, typically between 0–5 °C, are often employed to prevent over-bromination. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can enhance the regioselectivity of the bromination.

In reduction reactions using sodium borohydride, conducting the reaction under an inert atmosphere (e.g., nitrogen) helps to prevent oxidation of the resulting alcohol.

For catalytic reactions, the choice of catalyst and ligands is crucial. In Suzuki-Miyaura couplings of bromothiophenes, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used in combination with a base such as potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov The solvent system, often a mixture like 1,4-dioxane (B91453) and water, also plays a significant role in the reaction's efficiency. researchgate.net

Table 2: Key Optimization Parameters in Synthesis

| Reaction Type | Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|---|

| Bromination | Solvent | Dichloromethane (DCM) | Minimize side reactions | |

| Bromination | Temperature | 0–5 °C | Prevent over-bromination | |

| Bromination | Catalyst | Iron(III) bromide (FeBr₃) | Enhance regioselectivity | |

| Reduction | Atmosphere | Inert (e.g., Nitrogen) | Prevent oxidation | |

| Suzuki-Miyaura Coupling | Catalyst | Pd(PPh₃)₄ | Facilitate cross-coupling | researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Base | Potassium Phosphate (K₃PO₄) | Activate boronic acid partner | researchgate.netnih.gov |

Exploration of Solvent Systems and Their Impact on Reaction Efficacy

The choice of solvent is a critical parameter in the synthesis of this compound and its precursors, profoundly influencing reaction rates, yields, and regioselectivity, particularly in lithiation reactions.

For the synthesis of 4-bromothiophene-3-carbaldehyde via the lithiation of 3,4-dibromothiophene (B32776), polar aprotic solvents are essential. Tetrahydrofuran (B95107) (THF) is the most commonly employed solvent for lithium-halogen exchange reactions on brominated thiophenes. rsc.orgchemicalforums.com Its ability to solvate the lithium cation and break down organolithium aggregates is crucial for the reaction to proceed efficiently. researchgate.net The use of THF has been reported as critical in similar reactions, with substitutions like diethyl ether or toluene (B28343) leading to more complex product mixtures. chemrxiv.org Some studies have explored solvent mixtures, such as heptane/THF, although these can sometimes lead to insolubility of intermediates and reaction inhomogeneity. chemrxiv.org The primary role of the polar solvent is to stabilize the reactive organolithium intermediate, preventing side reactions and decomposition. researchgate.net

In the bromination of thiophene-3-carboxylic acid, a precursor to the aldehyde, polar aprotic solvents like DMF are utilized. For the subsequent reduction of 4-bromothiophene-3-carbaldehyde to the target alcohol, protic solvents like ethanol or methanol are often used in conjunction with sodium borohydride, while anhydrous ethers like THF are required for reductions with lithium aluminum hydride. researchgate.net

Table 2: Impact of Solvent Systems on Key Synthetic Steps

| Synthetic Step | Solvent System | Impact on Reaction | Reference |

|---|---|---|---|

| Lithiation of 3,4-Dibromothiophene | Tetrahydrofuran (THF) | Essential for solvating the organolithium intermediate, promoting clean lithium-halogen exchange. | chemrxiv.orgchemicalforums.com |

| Lithiation of 3,4-Dibromothiophene | Diethyl Ether / Toluene | Can lead to more complex product mixtures and lower yields compared to THF. | chemrxiv.org |

| Bromination of Thiophene-3-carboxylic acid | Dimethylformamide (DMF) | Acts as a suitable polar aprotic medium for bromination with NBS. | |

| Reduction of Aldehyde (with NaBH₄) | Ethanol / Methanol | Standard protic solvents that are compatible with sodium borohydride. | researchgate.net |

Evaluation of Catalytic Systems and Additives in Synthesis

Catalysts and additives play a significant role in optimizing the synthesis of this compound and its precursors, enhancing reaction rates, selectivity, and yields.

In the bromination of thiophene-3-carbaldehyde, catalysts such as iron or radical initiators are often used to facilitate the electrophilic substitution. evitachem.com For Suzuki cross-coupling reactions involving bromothiophene derivatives, palladium complexes are indispensable. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used in the presence of a base such as potassium carbonate or potassium phosphate to construct carbon-carbon bonds. researchgate.netnih.gov Nickel-based catalysts, for example, Ni(dppp)Cl₂, are also effective for cross-coupling reactions of bromothiophenes with Grignard reagents. researchgate.netrsc.org

While the formylation of lithiated thiophenes is typically a stoichiometric reaction, the reduction of the resulting aldehyde can be achieved catalytically. Although common stoichiometric reagents like NaBH₄ are widely used, research into the catalytic reduction of heterocyclic aldehydes exists. evitachem.com For instance, ruthenium catalysts have been explored for the oxidation of thiophenemethanol to the aldehyde, and palladium catalysts have been used for the reduction of thiophenecarboxylic acids, suggesting their potential applicability in related transformations.

In lithiation reactions, additives can influence the reactivity of the organolithium species. The addition of Lewis bases can accelerate the rate of carbolithiation. researchgate.net Furthermore, the use of bases like lithium diisopropylamide (LDA) for the deprotonation of substituted thiophenes represents an alternative to halogen-metal exchange with n-BuLi. jcu.edu.auclockss.org

Table 3: Catalysts and Additives in Relevant Thiophene Syntheses

| Reaction Type | Catalyst/Additive | Function | Example System | Reference |

|---|---|---|---|---|

| Bromination | Iron (Fe) / Radical Initiator | Lewis acid or radical initiator to promote electrophilic bromination. | Bromination of thiophene-3-carbaldehyde. | evitachem.com |

| Cross-Coupling (Suzuki) | Pd(PPh₃)₄ / K₃PO₄ | Catalyzes C-C bond formation between a bromothiophene and a boronic acid. | Coupling of arylboronic acids with brominated thiophene imines. | researchgate.netnih.gov |

| Cross-Coupling (Kumada) | Ni(dppp)Cl₂ | Catalyzes C-C bond formation between a bromothiophene and a Grignard reagent. | Alkylation of 3,4-dibromothiophene. | researchgate.net |

| Lithiation/Deprotonation | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for direct deprotonation of the thiophene ring. | Selective lithiation of 2,5-dibromothiophene (B18171) at the 3-position. | clockss.orgrsc.org |

Scalable Synthetic Protocols for Research and Industrial Applications

The development of scalable synthetic protocols for this compound is crucial for its availability for both advanced research and potential industrial use. A scalable synthesis must be efficient, cost-effective, high-yielding, and utilize purification methods amenable to large-scale production. acs.org

The synthesis of the precursor 4-bromothiophene-3-carbaldehyde via the Vilsmeier-Haack reaction or related formylation methods can be adapted for scale. ontosight.ai Industrial production may favor continuous flow processes over batch production to improve efficiency, safety, and consistency. For instance, methods that avoid highly toxic or difficult-to-handle reagents, such as using triphosgene (B27547) as a safer alternative to gaseous phosgene (B1210022) in Vilsmeier-Haack type reactions, are advantageous for scalability. smolecule.com

The lithiation of 3,4-dibromothiophene, while effective, presents challenges for large-scale synthesis due to the requirement of cryogenic temperatures (-78°C) and the handling of pyrophoric n-butyllithium. evitachem.comrsc.org However, such processes are routinely implemented in industrial settings with appropriate engineering controls.

Purification is a key consideration for scalability. While laboratory-scale purifications often rely on silica (B1680970) gel column chromatography, this method is less practical for large quantities. rsc.org Scalable protocols would ideally result in a product that can be purified by crystallization or distillation.

Recent advances in synthetic methodology, such as one-pot procedures and catalyst systems that operate under mild conditions with low catalyst loadings, contribute to the development of more scalable and atom-economical routes for functionalized thiophenes. organic-chemistry.org

Chemical Reactivity and Advanced Derivatization Strategies of 4 Bromothiophen 3 Yl Methanol

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 4-position of the thiophene (B33073) ring provides a reactive handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven to be highly efficient for this purpose.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net For (4-Bromothiophen-3-yl)methanol, the bromine atom serves as the halide component, allowing for the introduction of various aryl and heteroaryl substituents.

The reaction has been successfully employed to synthesize a variety of biaryl and heteroaryl-substituted thiophene derivatives. researchgate.netnih.govrasayanjournal.co.in For instance, the coupling of this compound derivatives with different arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) affords the corresponding arylated products in moderate to good yields. researchgate.netnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partners. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromothiophene Derivatives

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Moderate-Good | researchgate.netnih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | nih.gov |

| N-Boc-pyrrole-2-boronic acid | Not Specified | Not Specified | n-Butanol/H₂O | Not Specified | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound and its analogues can participate in other important transition metal-catalyzed reactions.

The Sonogashira coupling is a key method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govbeilstein-journals.org This reaction allows for the introduction of alkyne functionalities, which are valuable precursors for further transformations in the synthesis of natural products, pharmaceuticals, and molecular electronics. nih.govtaylorandfrancis.com

The Negishi coupling involves the reaction of an organohalide with an organozinc compound in the presence of a nickel or palladium catalyst. taylorandfrancis.com This reaction is known for its high functional group tolerance and has been used in the synthesis of complex organic molecules and materials. taylorandfrancis.comnih.gov While specific examples involving this compound are not prevalent in the provided search results, the general utility of Negishi coupling for bromothiophenes suggests its applicability. nih.govresearchgate.net For instance, nickel-catalyzed Negishi coupling has been used for the synthesis of regioregular poly(3-alkylthiophenes). nih.gov

Mechanistic Insights into Cross-Coupling Processes of this compound Analogues

The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings involves a catalytic cycle. nobelprize.orgwhiterose.ac.uk

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the bromothiophene derivative) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. nih.govnobelprize.org The use of bulky and electron-donating phosphine (B1218219) ligands can facilitate this step by stabilizing monoligated palladium species. nih.gov

Transmetalation: The organometallic coupling partner (organoboron in Suzuki-Miyaura, organozinc in Negishi) then transfers its organic group to the palladium(II) complex. nobelprize.org This step is known as transmetalation and results in a diorganopalladium(II) species.

Reductive Elimination: Finally, the two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgwhiterose.ac.uk

The efficiency and outcome of these reactions can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. nih.govwhiterose.ac.uk

Functional Group Transformations at the Primary Alcohol Moiety

The primary alcohol group at the 3-position of the thiophene ring offers another site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and the reaction conditions. passmyexams.co.ukchemguide.co.uk

The partial oxidation of a primary alcohol to an aldehyde requires milder oxidizing agents. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation, as they can stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. libretexts.org To achieve this, an excess of the alcohol is often used, and the aldehyde is distilled off as it forms to prevent further oxidation. passmyexams.co.ukchemguide.co.uk

For the full oxidation to a carboxylic acid, stronger oxidizing agents or more vigorous reaction conditions are employed. passmyexams.co.ukchemguide.co.uk Common reagents for this purpose include potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. passmyexams.co.ukchemguide.co.uk In this case, an excess of the oxidizing agent is used, and the reaction is often heated under reflux to ensure complete conversion of the intermediate aldehyde to the carboxylic acid. chemguide.co.uk Other modern methods for aldehyde oxidation to carboxylic acids include using reagents like Oxone or N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen. organic-chemistry.org

Table 2: Oxidation Products of Primary Alcohols

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Milder conditions | Aldehyde | libretexts.org |

| Primary Alcohol | Acidified K₂Cr₂O₇ or Na₂Cr₂O₇ | Excess oxidant, heat | Carboxylic Acid | passmyexams.co.ukchemguide.co.uk |

| Aldehyde | Oxone | Mild conditions | Carboxylic Acid | organic-chemistry.org |

| Aldehyde | N-Hydroxyphthalimide (NHPI)/O₂ | Mild, aerobic | Carboxylic Acid | organic-chemistry.org |

Esterification and Etherification for Protecting Group Chemistry and Analogues

The primary alcohol of this compound can be readily converted into esters and ethers. These transformations are valuable for both protecting the alcohol functionality during subsequent reactions and for synthesizing new analogues with modified properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk The reaction between an alcohol and a carboxylic acid is a reversible equilibrium, and to drive it towards the ester product, the water formed is often removed, or an excess of one of the reactants is used. chemguide.co.uk

Etherification , the formation of an ether, can be accomplished through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide.

These reactions expand the synthetic utility of this compound, allowing for the creation of a wide range of derivatives with tailored functionalities for various applications in materials science and medicinal chemistry.

Halogenation of the Hydroxyl Group to Form Alkyl Halides

The conversion of the primary alcohol functionality in this compound to an alkyl halide is a fundamental transformation that significantly enhances its utility as a synthetic building block. The resulting 4-bromo-3-(halomethyl)thiophenes are valuable intermediates, as the halomethyl group is a potent electrophilic site amenable to a wide array of nucleophilic substitution reactions. Standard halogenating agents are effective for this transformation, with the choice of reagent depending on the desired halogen and the required reaction conditions.

For the synthesis of 3-(bromomethyl)-4-bromothiophene, phosphorus tribromide (PBr₃) is a common and effective reagent. The reaction is typically performed in an aprotic solvent, such as diethyl ether, at reduced temperatures to control reactivity. chemrxiv.org An analogous transformation of the isomeric (4-bromothiophen-2-yl)methanol (B151693) to 2-(bromomethyl)-4-bromothiophene proceeds efficiently using PBr₃ in diethyl ether, with the reaction mixture being allowed to warm from 0 °C to room temperature. chemrxiv.org This suggests a similar protocol would be effective for this compound. Another established method involves treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide in situ. chemguide.co.uk

For the corresponding chlorination to yield 3-(chloromethyl)-4-bromothiophene, thionyl chloride (SOCl₂) is a highly effective reagent. This reaction has the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.uk Alternatively, phosphorus(V) chloride (PCl₅) can also be employed for this conversion. chemguide.co.uk These reactions provide key intermediates where the newly installed halomethyl group can participate in further synthetic manipulations, such as the construction of more complex molecular architectures.

| Target Compound | Reagent | Typical Solvent | General Conditions | Reference |

|---|---|---|---|---|

| 3-(Bromomethyl)-4-bromothiophene | Phosphorus tribromide (PBr₃) | Diethyl ether | 0 °C to room temperature | chemrxiv.orgchemguide.co.uk |

| 3-(Chloromethyl)-4-bromothiophene | Thionyl chloride (SOCl₂) | None or aprotic solvent (e.g., Dichloromethane) | Room temperature or gentle heating | chemguide.co.uk |

| 3-(Chloromethyl)-4-bromothiophene | Phosphorus(V) chloride (PCl₅) | None or aprotic solvent | Room temperature | chemguide.co.uk |

Nucleophilic Substitution and Addition Reactions on the Thiophene Ring (post-bromine removal/transformation)

The bromine atom at the C4 position of the thiophene ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution pathways, most commonly via an initial metal-halogen exchange. This transformation converts the electrophilic C4 carbon into a potent nucleophilic center. A standard method to achieve this is the treatment of the bromo-substituted thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -70 to -80 °C) in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.com This process generates a highly reactive 4-lithiothiophene intermediate. It is often necessary to protect the hydroxyl group of this compound as a silyl (B83357) ether or other suitable protecting group prior to the lithiation step to prevent side reactions.

Once the lithiated species, such as 3-(methoxymethyl)-4-lithiothiophene, is formed, it can react with a diverse range of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds at the C4 position. acs.org For example, reaction with aldehydes or ketones introduces secondary or tertiary alcohol functionalities, respectively. Quenching the lithiated intermediate with N,N-dimethylformamide (DMF) followed by acidic workup yields the corresponding 4-formyl derivative (an aldehyde). This strategy provides access to a wide variety of 3,4-disubstituted thiophenes that are otherwise difficult to synthesize.

A pertinent example from the literature involves the lithiation of 3,4-dibromothiophene (B32776) with n-BuLi at -80 °C, which selectively forms 3-bromo-4-lithiothiophene. prepchem.com This intermediate is then trapped with dipropyl disulfide to afford 3-bromo-4-(propylthio)thiophene, demonstrating the feasibility of introducing sulfur-based substituents. prepchem.com This principle is broadly applicable, allowing for the introduction of alkyl, aryl, silyl, and other groups onto the thiophene ring.

| Thiophene Precursor | Reagents | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| 3,4-Dibromothiophene | 1. n-BuLi, Ether, -70 °C | Dipropyl disulfide | 4-Thioether substituted thiophene | prepchem.com |

| 3-Bromonaphtho[2,3-b]thiophene | 1. n-BuLi, THF, -84 °C | (various) | Functionalization at the 3-position | chemrxiv.org |

| Generic Lithiothiophene | (generated in situ) | Ketones/Aldehydes | Substituted alcohols | |

| Generic Lithiothiophene | (generated in situ) | DMF | Formyl-thiophene (aldehyde) | clockss.org |

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

The strategic positioning of two distinct functional groups in this compound and its derivatives makes it an excellent scaffold for the construction of fused ring systems through cyclization and annulation reactions. Annulation, the formation of a new ring fused to an existing one, can be achieved by synthetic sequences that create reactive centers at both the C3 and C4 positions, leading to intramolecular ring closure. scripps.edu

Derivatives of this compound are ideal precursors for synthesizing thieno[3,4-c] fused systems. This class of compounds is accessible when functional groups at the C3 and C4 positions are designed to react with one another. A general strategy involves transforming the hydroxymethyl group at C3 and the bromo group at C4 into a pair of mutually reactive functionalities.

For instance, the hydroxymethyl group can be oxidized to an aldehyde, and the bromo group can be converted into a carboxylic acid or an ester via lithiation followed by carboxylation. The resulting 3-formyl-4-thiophenecarboxylic acid derivative can then undergo intramolecular condensation. Alternatively, palladium-catalyzed coupling reactions can be used to introduce a side chain at the C4 position that is capable of cyclizing with the C3-substituent. clockss.org For example, a Sonogashira coupling could introduce an alkyne at C4, which could then participate in an electrophilic cyclization with a nucleophilic group derived from the C3-hydroxymethyl moiety to form a fused system. researchgate.net The Fiesselmann thiophene synthesis and related condensation strategies also provide powerful methods for constructing fused thieno[3,2-b]thiophene (B52689) systems, which underscores the versatility of thiophene building blocks in creating complex heterocyclic structures. beilstein-journals.orgcore.ac.uk

A powerful strategy for building fused rings onto the thiophene core involves the condensation of a 3,4-difunctionalized thiophene with a bifunctional reagent. A key intermediate for this approach is thiophene-3,4-dicarbaldehyde. This dialdehyde (B1249045) can be synthesized from this compound through a sequence involving: 1) protection of the alcohol, 2) oxidation of the C3-side chain to an aldehyde, 3) metal-halogen exchange at C4 followed by formylation, and 4) deprotection.

Thiophene-3,4-dicarbaldehyde is a versatile precursor that reacts with various bifunctional nucleophiles to generate fused heterocyclic systems. For example, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives yields thieno[3,4-d]pyridazines. Reaction with 1,2-diamines, such as ethylenediamine, leads to the formation of thieno[3,4-b]pyrazines. Similarly, condensation with 1,2-dihydroxy or 1,2-dithiol compounds can produce fused oxepine or thiepine (B12651377) rings, respectively. The specific heterocyclic system formed is determined by the nature of the bifunctional reagent employed.

| Thiophene Precursor | Bifunctional Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| Thiophene-3,4-dicarbaldehyde | Hydrazine (H₂NNH₂) | Thieno[3,4-d]pyridazine | |

| Thiophene-3,4-dicarbaldehyde | Ethylenediamine | Thieno[3,4-b]pyrazine | |

| Thiophene-3,4-dicarbaldehyde | o-Phenylenediamine | Dibenzo[b,f]thieno[3,4-d]azepine derivative |

Advanced Spectroscopic Characterization and Elucidation of 4 Bromothiophen 3 Yl Methanol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of (4-Bromothiophen-3-yl)methanol offers critical insights into its proton framework. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The two protons on the thiophene ring are expected to appear as distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Their chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the hydroxymethyl substituent. The coupling between these adjacent protons would result in a doublet for each, with a typical coupling constant (J) in the range of 3-6 Hz for thiophene systems.

The methylene protons (CH₂) of the hydroxymethyl group are expected to resonate as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The signal for the hydroxyl proton (-OH) can be broad and its chemical shift is variable, often appearing between δ 1.5 and 3.0 ppm, and is dependent on factors like solvent and concentration. acs.org Deuterium exchange (D₂O shake) can be used to confirm the identity of the hydroxyl proton signal, as it will disappear from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H | 7.0 - 8.0 | d | 3 - 6 |

| Thiophene-H | 7.0 - 8.0 | d | 3 - 6 |

| -CH₂- | 4.5 - 5.0 | s or d | - |

| -OH | 1.5 - 3.0 | br s | - |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct carbon signals are expected.

The four carbon atoms of the thiophene ring will appear in the aromatic region of the spectrum, generally between δ 110 and 150 ppm. The carbon atom bonded to the bromine (C-Br) is expected to have a lower chemical shift value compared to the other ring carbons due to the heavy atom effect of bromine. The carbon atom attached to the hydroxymethyl group will also have a distinct chemical shift. The remaining two thiophene carbons will have chemical shifts influenced by their position relative to the substituents. The carbon of the methylene group (-CH₂OH) is anticipated to appear in the range of δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-Br | 110 - 120 |

| Thiophene C-CH₂OH | 140 - 150 |

| Thiophene C-H | 120 - 130 |

| Thiophene C-H | 125 - 135 |

| -CH₂OH | 60 - 70 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the two thiophene proton signals would confirm their adjacent relationship. A correlation might also be observed between the methylene protons and the hydroxyl proton, depending on the rate of proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would show cross-peaks between each thiophene proton and its attached carbon, as well as a cross-peak between the methylene protons and the methylene carbon. This is crucial for assigning the specific ¹³C signals to their corresponding protons. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the entire molecular skeleton. For instance, HMBC would show correlations from the methylene protons to the two adjacent thiophene carbons, and from the thiophene protons to neighboring carbons, providing definitive evidence for the substitution pattern on the thiophene ring. walisongo.ac.id

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift and Multiplicity Analysis

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. horiba.com The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. The aliphatic C-H stretching of the methylene group is expected to be observed in the 2850-3000 cm⁻¹ region. nih.gov

The C=C stretching vibrations of the thiophene ring will give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is typically found in the 1000-1050 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Thiophene) | 1400 - 1600 |

| C-O Stretch (Primary Alcohol) | 1000 - 1050 |

| C-Br Stretch | 500 - 600 |

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR. While strong in FT-IR, the O-H stretching vibration is often a weak and broad signal in Raman spectra. Conversely, the C=C and C-S stretching vibrations of the thiophene ring, which may be weak in the IR, often produce strong and sharp signals in the Raman spectrum, providing valuable information about the aromatic system. The symmetric C-H stretching of the methylene group would also be expected to give a distinct Raman signal. The C-Br stretch is also typically Raman active. The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Analysis of Vibrational Modes

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic systems like thiophene, the absorption of UV radiation typically promotes electrons from lower-energy π orbitals to higher-energy π* antibonding orbitals (π → π* transitions). The spectrum of unsubstituted thiophene shows a strong absorption band around 231 nm.

The introduction of substituents onto the thiophene ring alters the energy levels of these orbitals, leading to shifts in the absorption maximum (λmax). In this compound, the bromine atom (a halogen) and the hydroxymethyl group (-CH₂OH) both act as auxochromes. The bromine atom, with its lone pairs of electrons, can participate in resonance with the thiophene ring, typically leading to a bathochromic (red) shift of the π → π* transition. Similarly, the hydroxyl group can contribute to delocalization. Studies on related bromothiophenes show intense absorption bands in the 230-240 nm range. researchgate.net For instance, 5-bromothiophene-2-carbaldehyde (B154028) exhibits absorption maxima at 255 nm and 300 nm, with the additional conjugation from the aldehyde group causing a significant red shift. najah.edu

For this compound, the electronic absorption is therefore expected to be dominated by a π → π* transition, with its λmax shifted slightly from that of native thiophene due to the electronic contributions of the bromo and hydroxymethyl groups.

Table 1: Comparative UV-Vis Absorption Data

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| This compound | ~240-250 (Estimated) | π → π | Inferred data |

| Thiophene | 231 | π → π | General textbook data |

| 2-Bromothiophene (B119243) | ~230-240 | π → π | researchgate.net |

| 5-Bromothiophene-2-carbaldehyde | 255, 300 | π → π | najah.edu |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation behavior upon ionization, which aids in structural elucidation. The monoisotopic mass of this compound (C₅H₅BrOS) is 191.92445 Da. uni.lu

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. neu.edu.tr This results in the molecular ion (M⁺) appearing as a pair of peaks (an M⁺ peak and an M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z). Therefore, the molecular ion of this compound is expected at m/z 192 and 194.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For alcohols, common fragmentation pathways include dehydration and α-cleavage. libretexts.org The primary fragmentation pathways for this compound are proposed as follows:

Loss of a Bromine Radical: Cleavage of the C-Br bond would result in an ion at m/z 113.

Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond between the thiophene ring and the methanol (B129727) group would yield a bromothiophene cation at m/z 161/163.

Dehydration (Loss of H₂O): The elimination of a water molecule from the molecular ion would produce a fragment ion at m/z 174/176. libretexts.org

Alpha-Cleavage (Loss of H•): Loss of a hydrogen radical from the hydroxymethyl group can lead to a resonance-stabilized cation [M-H]⁺ at m/z 191/193. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192/194 | [C₅H₅BrOS]⁺ | Molecular Ion (M⁺) |

| 174/176 | [C₅H₃BrS]⁺ | Dehydration (Loss of H₂O) |

| 161/163 | [C₄H₂BrS]⁺ | Loss of •CH₂OH |

| 113 | [C₅H₅OS]⁺ | Loss of •Br |

Comparative Spectroscopic Analysis with Related Thiophene and Bromothiophene Standards

A comparative analysis of the spectroscopic data of this compound with that of simpler, related molecules is indispensable for validating spectral assignments.

UV-Vis Spectroscopy Comparison: The UV absorption of this compound is best understood by comparing it to thiophene and its simple bromo-derivatives.

Thiophene: As the parent heterocycle, its λmax at 231 nm serves as a baseline.

2-Bromothiophene and 3-Bromothiophene: The introduction of a bromine atom, an auxochrome, generally causes a bathochromic shift. The absorption of 2-bromothiophene is observed in the 230-240 nm region. researchgate.net The position of the bromine atom (position 2 vs. 3) can subtly influence the extent of electronic perturbation and thus the exact λmax. oup.com

Mass Spectrometry Comparison: The fragmentation pattern of this compound is distinct from that of simple bromothiophenes due to the presence of the hydroxymethyl group.

2-Bromothiophene: The mass spectrum of 2-bromothiophene is characterized by the molecular ion at m/z 162/164. A dominant fragmentation pathway is the loss of the bromine atom to yield the thienyl cation (C₄H₃S⁺) at m/z 83. aip.orgnist.gov

This compound: In contrast, the fragmentation of this compound is more complex. While it can also lose a bromine atom, the hydroxymethyl group introduces new, often competing, fragmentation channels such as the loss of water (H₂O) or a hydroxymethyl radical (•CH₂OH). libretexts.org The presence of fragments at m/z 174/176 (dehydration) and the absence of a strong signal at m/z 83 clearly differentiate its mass spectrum from that of bromothiophene, confirming the influence and presence of the hydroxymethyl substituent.

This comparative approach, leveraging data from standard reference compounds, allows for a confident elucidation of the structure of this compound and a deeper understanding of how its substituent groups govern its spectroscopic properties.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromothiophene |

| 2-Thienyl bromide |

| 3-Bromothiophene |

| 3-Thienyl bromide |

| 5-Bromothiophene-2-carbaldehyde |

| 5-Bromo-2-thiophenecarboxaldehyde |

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 4 Bromothiophen 3 Yl Methanol

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it ideal for studying medium-sized organic molecules like substituted thiophenes. nih.gov Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to model the properties of such systems with high fidelity. nih.govnih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. For (4-Bromothiophen-3-yl)methanol, this process involves calculating the total energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Thiophene (B33073) Core (Illustrative) Note: These are typical values based on DFT calculations of similar thiophene derivatives, as specific published data for this compound is not available. The actual values would be determined from a specific DFT calculation (e.g., at the B3LYP/6-311G(d,p) level).

| Parameter (Bond/Angle) | Typical Calculated Value |

| C=C (Thiophene Ring) | 1.37 - 1.42 Å |

| C-S (Thiophene Ring) | ~1.72 Å |

| C-Br | ~1.88 Å |

| C-C (Ring-CH₂) | ~1.51 Å |

| C-O (Methanol) | ~1.43 Å |

| C-S-C Angle | ~92.5° |

| C-C-Br Angle | ~125.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com

For this compound, the HOMO is expected to be primarily localized over the electron-rich thiophene ring, with significant contributions from the sulfur and bromine atoms' lone pairs. The LUMO is also anticipated to be distributed across the π-system of the thiophene ring. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Typical FMO Energies and Energy Gap for Brominated Thiophene Derivatives (Illustrative) Note: Values are representative based on published DFT studies of various thiophene derivatives. nih.govmdpi.com

| Parameter | Typical Energy Range (eV) |

| EHOMO | -4.9 to -6.5 eV |

| ELUMO | -1.1 to -2.0 eV |

| Energy Gap (ΔE = ELUMO - EHOMO) | 3.5 to 4.7 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. nih.gov This method is highly effective for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

In this compound, NBO analysis can reveal charge transfer interactions between filled (donor) and empty (acceptor) orbitals. For instance, it can quantify the delocalization of electron density from the lone pairs of the oxygen, sulfur, and bromine atoms into the antibonding orbitals (σ* or π*) of the thiophene ring. These donor-acceptor interactions stabilize the molecule, and their energy contribution can be calculated. NBO analysis also provides the natural atomic charges on each atom, offering a more chemically meaningful charge distribution than other methods. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. wolfram.comresearchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the hydroxymethyl group, making it a prime site for hydrogen bonding and electrophilic attack. The sulfur atom may also exhibit a region of negative potential.

Positive Potential (Blue): Primarily located on the hydrogen atom of the hydroxyl group (-OH), making it the most acidic proton and a site for interaction with nucleophiles.

Intermediate Potential (Green/Yellow): Spread across the carbon-hydrogen bonds and the thiophene ring.

This visual representation provides an intuitive guide to the molecule's reactivity and intermolecular interaction patterns. nih.govresearchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can determine the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. Numerous studies on thiophene derivatives have shown an excellent correlation between calculated and experimental NMR data, often with minor, systematic deviations that can be corrected with scaling factors. nih.govnih.govbohrium.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These calculations help in the assignment of complex experimental spectra by identifying the vibrational modes (e.g., C-H stretch, O-H stretch, C-S stretch, ring vibrations) associated with each absorption band. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This provides insight into the electronic excitations, typically π → π* transitions within the aromatic ring.

A comparison between the theoretically predicted spectra and experimentally obtained spectra serves as a robust validation of the computed molecular structure and electronic properties.

Table 3: Comparison of Theoretical vs. Experimental Spectroscopic Data (Hypothetical) Note: This table illustrates the principle. Actual experimental data for this compound would be required for a direct comparison.

| Parameter | Predicted (DFT) | Experimental |

| ¹H NMR (δ, ppm) - H on C5 | ~7.2 ppm | (Requires experimental value) |

| ¹H NMR (δ, ppm) - H on C2 | ~7.4 ppm | (Requires experimental value) |

| ¹³C NMR (δ, ppm) - C-Br | ~110 ppm | (Requires experimental value) |

| IR Freq. (cm⁻¹) - O-H stretch | ~3650 cm⁻¹ (gas) | (Requires experimental value) |

| UV-Vis λmax (nm) | ~245 nm | (Requires experimental value) |

Calculation of Global and Local Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies derived from DFT calculations, a suite of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.com These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions. researchgate.netmdpi.com

Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO .

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO .

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive. Calculated as η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 .

Electronic Chemical Potential (μ): Represents the "escaping tendency" of electrons. Calculated as μ = -(I + A) / 2 ≈ (EHOMO + ELUMO) / 2 .

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η) .

These descriptors provide a comprehensive profile of the molecule's stability and propensity to engage in electrophilic or nucleophilic interactions. nih.gov

Table 4: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are derived from the typical FMO energies listed in Table 2 and are representative of what would be expected for a brominated thiophene derivative.

| Descriptor | Formula | Typical Calculated Value (eV) |

| Ionization Energy (I) | I ≈ -EHOMO | 4.9 - 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.1 - 2.0 |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.75 - 2.35 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 1.9 - 3.5 |

Investigation of Reaction Mechanisms and Transition States for Key Transformations

The reactivity of this compound is governed by its two primary functional groups: the bromo-substituted thiophene ring and the hydroxymethyl group. Computational studies, predominantly using Density Functional Theory (DFT), provide profound insights into the mechanisms of its key transformations. While direct computational studies on this compound are not extensively documented, mechanistic pathways can be reliably inferred from theoretical investigations on closely related thiophene derivatives. These studies are crucial for understanding reaction feasibility, selectivity, and for optimizing reaction conditions.

The key transformations for this compound can be categorized into reactions at the C-Br bond, such as palladium-catalyzed cross-coupling and Grignard reagent formation, and reactions involving the hydroxymethyl group, such as oxidation and esterification.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. For this compound, this reaction would involve the coupling of the thiophene at the C4 position with various organoboron reagents. Computational studies on the Suzuki-Miyaura reaction involving bromothiophenes have elucidated the intricate catalytic cycle. rsc.orgrsc.org The mechanism is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the Pd(II) complex, replacing the bromide. The mechanism of transmetalation is complex and can occur via different pathways, often debated between a "boronate pathway" and an "oxo-palladium pathway". rsc.org Computational studies suggest that the presence of a base is crucial, as it facilitates the formation of a more nucleophilic boronate species (Ar-B(OH)₃⁻) or a more reactive palladium-hydroxo complex. rsc.org The transition state for this step involves a bridge between the palladium center and the boron atom.

Reductive Elimination: This is the final step, where the two organic fragments on the Pd(II) complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. This step is typically facile and highly exothermic.

Computational studies on various bromothiophene derivatives provide valuable data on the energetics of these steps. While specific values for this compound are not available, the data from analogous systems offer a strong predictive framework.

Table 1: Representative Calculated Energy Barriers for Suzuki-Miyaura Coupling of Brominated Aromatics (Model Systems)

| Reaction Step | Model Substrate | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Oxidative Addition | 2-Bromothiophene (B119243) | DFT/B3LYP | ~15-20 | rsc.orgresearchgate.net |

| Transmetalation | Phenylboronic Acid | DFT | ~10-15 | rsc.org |

| Reductive Elimination | Pd(II)-Aryl-Thienyl | DFT | ~5-10 | rsc.org |

Note: These are generalized values from studies on similar systems and serve as estimates.

The this compound molecule presents two main sites for oxidation: the thiophene ring and the hydroxymethyl side chain.

Oxidation of the Thiophene Ring: The thiophene ring can be susceptible to oxidation by strong oxidizing agents or radicals, which can compromise its aromaticity and lead to ring-opening or degradation. Theoretical studies on the oxidation of thiophene by hydroxyl (•OH) radicals show that the reaction is initiated by the addition of the radical to the carbon atoms of the ring. nih.govresearchgate.net The most favorable pathway involves the addition to the C2 or C5 position (alpha to the sulfur), as this leads to a more stabilized radical intermediate. nih.gov The calculated activation energies for these addition reactions are often negative, indicating a barrierless process. researchgate.net

Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to form (4-bromothiophen-3-yl)carbaldehyde or further to 4-bromothiophene-3-carboxylic acid. Computational studies on the oxidation of similar benzylic and heterocyclic alcohols have explored various mechanistic pathways depending on the oxidant. For instance, oxidation catalyzed by graphene oxide has been computationally investigated, with the mechanism proposed to involve hydrogen atom transfer from the alcohol to the epoxide moieties on the graphene oxide surface. arxiv.org The transition states for these steps involve the simultaneous breaking of a C-H or O-H bond and the formation of a bond to the oxidant.

Table 2: Calculated Activation Energies for Oxidation of Thiophene Derivatives (Model Systems)

| Reaction | Oxidant | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| •OH addition to thiophene ring | •OH | CBS-QB3 | -1.5 to -2.5 | nih.gov |

| Singlet oxygen addition to thiophene | ¹O₂ | ωB97X-D3/def2-TZVP | ~5-10 | mdpi.com |

| Alcohol oxidation (H-abstraction) | Model Oxidant | DFT | ~10-25 | arxiv.org |

Note: Values are for model reactions and illustrate the relative feasibility of different oxidative pathways.

The hydroxymethyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, catalyzed by an acid, is a common example. Computational studies on the esterification of methanol (B129727) with acetic acid and its halide derivatives have provided a detailed molecular-level understanding of the mechanism. ukzn.ac.za

The reaction is often modeled to proceed through a concerted mechanism involving a cyclic transition state. ukzn.ac.za For an acid-catalyzed reaction, the process involves:

Protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity.

Nucleophilic attack by the alcohol's oxygen atom on the protonated carbonyl carbon.

Proton transfer steps, leading to the formation of a tetrahedral intermediate.

Elimination of a water molecule to form the ester.

DFT calculations have been used to model the transition states for these steps. For example, the reaction between acetic acid and methanol has been shown to proceed via a six-membered cyclic transition state in the presence of an acid catalyst, with a calculated activation energy of approximately 20 kcal/mol. ukzn.ac.za This provides a reasonable estimate for the esterification of this compound.

The carbon-bromine bond in this compound allows for the formation of a Grignard reagent, (4-(hydroxymethyl)thiophen-3-yl)magnesium bromide. However, the presence of the acidic alcohol proton complicates this reaction, as the Grignard reagent, once formed, would be immediately quenched by the proton of the hydroxymethyl group. Therefore, protection of the alcohol group (e.g., as a silyl (B83357) ether) would be necessary before attempting Grignard formation.

Assuming the alcohol is protected, the mechanism of Grignard reagent formation at the C-Br bond would be of interest. Computational studies on the formation of Grignard reagents from aryl halides have explored the mechanism of magnesium insertion into the carbon-halogen bond. DFT calculations on the reaction of bromobenzene (B47551) with magnesium clusters have been used to model the potential energy surface. The process is generally considered to involve electron transfer from the magnesium surface to the aryl halide, forming a radical anion, which then collapses to form the organomagnesium species.

Further reactions of the formed Grignard reagent, for instance with carbonyl compounds, have also been studied computationally. DFT characterization of Grignard additions to esters and ketones suggests the reaction proceeds via a four-membered transition state, consistent with a [2+2] cycloaddition mechanism. mit.edu

Applications of 4 Bromothiophen 3 Yl Methanol As a Strategic Synthon in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the bromine atom and the hydroxymethyl group on the thiophene (B33073) core of (4-Bromothiophen-3-yl)methanol allows for its participation in a wide array of chemical transformations. This makes it a favored starting material for chemists aiming to construct intricate molecular structures with desired functionalities.

Construction of Diverse Heterocyclic Frameworks

The bifunctional nature of this compound is instrumental in the synthesis of various fused and substituted heterocyclic systems. The bromine atom is amenable to a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups. acs.orgresearchgate.net Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a handle for further cyclization reactions. smolecule.com

For instance, derivatives of this compound are key precursors in the synthesis of thieno[3,4-c]pyrrole-4,6-diones (TPD), a class of electron-deficient building blocks used in the creation of donor-acceptor conjugated polymers for organic solar cells. whiterose.ac.ukrsc.orgnih.govscispace.com The synthesis often involves initial modifications of the hydroxymethyl group, followed by coupling and cyclization reactions that utilize the reactivity of the C-Br bond. Similarly, this synthon is employed in the construction of thieno[3,4-d]isothiazoles and other fused thiophene systems, which are important scaffolds in medicinal chemistry and materials science. researchgate.netarkat-usa.org The strategic manipulation of the two functional groups allows for regioselective control over the annulation, leading to the desired isomeric products. acs.org

Integration into Multi-component Reaction Schemes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comnih.gov this compound, or its derivatives, can be effectively integrated into MCRs to rapidly generate molecular complexity. organic-chemistry.orgbeilstein-journals.org

For example, the aldehyde derived from the oxidation of this compound can serve as the carbonyl component in well-known MCRs like the Biginelli or Hantzsch reactions to produce dihydropyrimidinones or dihydropyridines, respectively. tcichemicals.com The resulting heterocyclic products retain the bromo-substituent on the thiophene ring, which can then be used for post-MCR modifications, further diversifying the molecular library. This approach allows for the rapid assembly of complex molecules with potential biological activity from simple and readily available starting materials.

Contributions to Medicinal Chemistry Research Through Derivative Synthesis

The thiophene ring is a recognized pharmacophore present in numerous approved drugs and biologically active compounds. researchgate.net this compound serves as a valuable precursor for the synthesis of novel thiophene-containing derivatives, enabling extensive exploration in medicinal chemistry.

Precursor for the Development of Thiophene-Containing Pharmacophores

The ability to selectively functionalize both the bromine and hydroxymethyl positions of this compound allows for the systematic development of thiophene-based pharmacophores. For example, it has been used in the synthesis of potent and orally bioavailable ortho-substituted biphenyl (B1667301) mannosides as FimH antagonists, which are being investigated for the treatment of urinary tract infections. nih.gov In these syntheses, the bromo-substituent is typically replaced via a Suzuki coupling, while the hydroxymethyl group can be modified to introduce other functionalities or linkers. This synthetic flexibility is crucial for tuning the pharmacological properties of the target molecules.

| Precursor Application | Resulting Pharmacophore Class | Therapeutic Area |

| Suzuki coupling of boronate ester derived from this compound | Biphenyl mannosides | Anti-infective (FimH antagonists) |

| Multi-step synthesis involving derivatives | Thieno[3,2-d]pyrimidines | Anti-inflammatory (Tyrosine kinase inhibitors) google.com |

| Cyclization and functionalization | Thienopyridones | Anticancer (PTP4A3 inhibitors) |

Synthesis of Novel Heterocyclic Analogues for Biological Investigations

The quest for new therapeutic agents often involves the synthesis of novel heterocyclic analogues of known bioactive molecules. This compound is an ideal starting point for creating such analogues. Its thiophene core can act as a bioisostere for other aromatic or heteroaromatic rings, such as benzene (B151609) or furan, in established drug scaffolds.

Researchers have utilized this synthon to create libraries of diverse heterocyclic compounds for biological screening. For example, it is a precursor for synthesizing thieno[3,2-d]pyrimidine (B1254671) derivatives that have shown inhibitory activity against multiple tyrosine kinases, indicating potential as anti-inflammatory agents. google.com Furthermore, it has been employed in the synthesis of 1,2,3-triazole derivatives, which are known to exhibit a wide range of biological activities. google.com The synthesis of ferrocenyl chalcones incorporating a bromothiophene moiety derived from this precursor has also been explored for their cytotoxic effects against cancer cell lines. acs.org

Rational Design of Molecular Scaffolds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. nih.gov They involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The dual functionality of this compound makes it an excellent scaffold for SAR studies. acs.org

Chemists can systematically vary the substituents at two distinct points of the molecule. The bromine atom can be replaced with a wide variety of groups using cross-coupling reactions, allowing for the exploration of how different electronic and steric properties at this position influence biological activity. nih.gov Simultaneously, the hydroxymethyl group can be derivatized to an ether, ester, amine, or other functional groups, probing the importance of this region for target binding. smolecule.com This systematic approach was utilized in the development of tetrahydroquinolone modulators of the free fatty acid receptor 3, where thiophene-containing analogues were synthesized to probe the SAR. acs.org This methodical exploration enables the construction of a detailed SAR map, guiding the rational design of more potent and selective therapeutic agents. researchgate.net

Q & A

Basic: What synthetic routes are effective for preparing (4-Bromothiophen-3-yl)methanol with high purity?

Methodological Answer:

this compound can be synthesized via bromination of thiophene derivatives followed by reduction. A common approach involves:

Bromination : Electrophilic substitution of thiophen-3-ylmethanol using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) under controlled temperature (0–25°C).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Validation : Confirm purity via melting point analysis, TLC, and HPLC (≥95% purity).

For analogous brominated alcohols, steric and electronic factors influence yield; optimizing reaction time and stoichiometry is critical .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the thiophene ring (δ 6.8–7.5 ppm), hydroxyl (–OH, δ 1.5–2.5 ppm, broad), and methylene (–CH₂OH, δ 4.5–5.0 ppm).

- ¹³C NMR : Thiophene carbons (δ 120–140 ppm), –CH₂OH (δ 60–65 ppm).

- IR Spectroscopy : O–H stretch (~3200–3500 cm⁻¹), C–Br (~500–600 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 194 (C₅H₅BrOS).

Discrepancies in peak splitting (e.g., thiophene protons) may arise from rotational isomerism; variable-temperature NMR can resolve this .

Advanced: How to resolve contradictions between experimental and computational NMR chemical shifts?

Methodological Answer:

Discrepancies often stem from solvent effects, conformational flexibility, or improper DFT functional selection.

Computational Adjustments :

- Use solvent-aware DFT methods (e.g., PCM model in Gaussian) with B3LYP/6-311+G(d,p).